Protective Group Stability During Oxidation
In the asymmetric synthesis of ent-12-epi-PGF2α methyl ester, the choice of a silyl protective group (TBS) was found to be crucial in avoiding 3-elimination observed with the benzoyl protective group during oxidation steps [1]. Benzoyl-protected Corey lactone intermediates undergo undesired elimination reactions under oxidative conditions, whereas the TBS-protected analog proceeds without this side reaction [1].
| Evidence Dimension | Protective group stability during oxidation (side-reaction occurrence) |
|---|---|
| Target Compound Data | No 3-elimination observed under oxidative conditions |
| Comparator Or Baseline | Benzoyl-protected Corey lactone: 3-elimination side reaction observed |
| Quantified Difference | Qualitative elimination versus no elimination (baseline: side reaction present in benzoyl analog) |
| Conditions | Oxidation step in ent-12-epi-PGF2α methyl ester synthetic route |
Why This Matters
Procurement of TBS-Corey Lactone Aldehyde eliminates a documented failure pathway inherent to benzoyl-protected alternatives, improving synthetic success rates and reducing material waste.
- [1] A practical asymmetric synthesis of ent-12-epi-PGF2α methyl ester. The choice of a silyl protective group was found to be crucial in avoiding 3-elimination observed with the benzoyl protective group. INFONA. View Source
